3-(3-Pyridyl)acrolein

Description

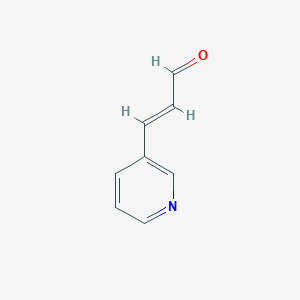

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPQTOXLAPFNMR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28447-15-6 | |

| Record name | NSC211742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Significance of 3 3 Pyridyl Acrolein As a Key Intermediate in Heterocyclic Chemistry

3-(3-Pyridyl)acrolein, also known as (2E)-3-(pyridin-3-yl)prop-2-enal, is a valuable intermediate in heterocyclic chemistry due to its bifunctional nature. enamine.net The structure incorporates an electron-deficient pyridine (B92270) ring and a reactive α,β-unsaturated aldehyde system. This combination allows it to act as a versatile building block in the synthesis of more complex heterocyclic frameworks. wikipedia.org

The compound's utility stems from the distinct reactivity of its two main components:

The α,β-unsaturated aldehyde moiety is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. wikipedia.org It also contains a carbonyl group that can undergo condensation reactions and a carbon-carbon double bond that can participate in pericyclic reactions like the Diels-Alder reaction.

The pyridine ring provides a basic nitrogen atom and an aromatic system that can be functionalized or can influence the reactivity of the acrolein substituent. wikipedia.org

This dual reactivity makes this compound a key precursor in well-established synthetic routes like the Skraup-Doebner-von Miller synthesis for quinolines. iipseries.orgwikipedia.org In this reaction, an α,β-unsaturated carbonyl compound, such as acrolein or its derivatives, reacts with an aniline (B41778) to form a quinoline (B57606) ring system. nih.govcapes.gov.bracs.org The general principle of using acrolein as a C3-synthon is fundamental to the construction of various six-membered heterocycles. chemcess.com Furthermore, derivatives like this compound are employed in the synthesis of complex, fused polycyclic systems, such as pyridocarbazoles, which are investigated for their biological activities. clockss.orgnih.gov

Historical Trajectory and Current Research Landscape of 3 3 Pyridyl Acrolein Studies

The historical importance of acrolein and its derivatives in heterocyclic synthesis is well-documented. The Chichibabin pyridine (B92270) synthesis, first reported by Aleksei Chichibabin in 1924, utilizes the condensation of aldehydes and ammonia (B1221849) to form pyridine rings. wikipedia.orgthefreedictionary.com Specifically, the reaction of acrolein with ammonia is a known route to produce 3-methylpyridine (B133936) and pyridine itself, highlighting the foundational role of the acrolein framework in accessing the pyridine core. wikipedia.orgthieme.de These early methods established α,β-unsaturated aldehydes as crucial precursors in heterocyclic chemistry.

The Skraup synthesis of quinolines, dating back to 1880, originally used glycerol (B35011), which dehydrates in situ to form acrolein, which then reacts with an aromatic amine. wikipedia.orgiipseries.org The subsequent Doebner-von Miller modification directly employed α,β-unsaturated carbonyl compounds, refining the process and broadening its scope. wikipedia.orgacs.org These classical reactions underscore the long-standing significance of acrolein-type structures.

Current research continues to build on this foundation, with a strong focus on improving synthetic efficiency and catalytic methods. Modern studies often involve the use of solid acid catalysts, such as modified zeolites (e.g., ZSM-5, Y-type), to facilitate the gas-phase reaction between acrolein (or its precursors) and ammonia, aiming for higher yields and better selectivity towards specific pyridine derivatives. mdpi.comresearchgate.net The research landscape is also driven by the biological relevance of complex molecules containing the 3-pyridyl moiety. For instance, the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) underscores the interest in understanding the chemistry of related structures. nih.gov This has spurred investigations into the synthesis and reactivity of versatile intermediates like 3-(3-Pyridyl)acrolein to access novel compounds for medicinal chemistry. frontiersin.orgijrpr.com

Delineation of Research Focus and Aims Pertaining to 3 3 Pyridyl Acrolein

Strategic Approaches to the Synthesis of this compound

The construction of the pyridine ring is a foundational step in synthesizing target molecules like this compound. Key strategies often involve the cyclization of acyclic precursors, with acrolein being a central building block.

Acrolein is a highly versatile precursor for the synthesis of pyridine and its substituted derivatives. One of the primary industrial methods for producing 3-methylpyridine (B133936) (3-picoline), a close analogue of this compound, involves the gas-phase reaction of acrolein with ammonia over a heterogeneous oxide-based catalyst. This reaction proceeds through a multi-step pathway that culminates in cyclization.

A more controlled route that improves selectivity towards 3-methylpyridine involves the condensation of acrolein, propionaldehyde, and ammonia. CH₂CHCHO + CH₃CH₂CHO + NH₃ → 3-CH₃C₅H₄N + 2 H₂O + H₂

Research has also demonstrated that the reaction between gaseous acrolein and ammonia can form 3-methylpyridine even at ambient temperatures without a catalyst, suggesting its potential for atmospheric chemistry and highlighting the inherent reactivity of the precursors. d-nb.info In liquid-phase synthesis, the reaction of acrolein with ammonium (B1175870) acetate (B1210297) in a carboxylic acid medium has been shown to produce 3-picoline with yields as high as 60% under optimized conditions. researchgate.net The proposed mechanism involves the sequential conversion of acrolein molecules to imines, followed by an intramolecular carbon-carbon addition to form the pyridine ring. d-nb.inforesearchgate.net

With the rapid growth of the biodiesel industry, crude glycerol has become an abundant and inexpensive byproduct, making it an attractive renewable feedstock for the chemical industry. rsc.orgtubitak.gov.tr A significant application for glycerol is its conversion to acrolein through catalytic dehydration. wikipedia.orggoogle.com This process provides a sustainable alternative to the conventional production of acrolein from the oxidation of propene. wikipedia.orggoogle.com

The dehydration of glycerol to acrolein is typically performed in the gas or liquid phase over solid acid catalysts. tubitak.gov.trgoogle.com The reaction mechanism involves two main steps:

The protonation of a hydroxyl group in glycerol, leading to the formation of an intermediate like 1,3-dihydroxypropene. mdpi.com

This is followed by rearrangement and further dehydration to yield 3-hydroxypropionaldehyde (3-HPA), which is then converted to acrolein. mdpi.comrsc.org

This glycerol-derived acrolein serves as a key intermediate for the synthesis of pyridine bases. researchgate.netrsc.org The entire process, from glycerol to pyridines, can be conducted in a one-pot synthesis or in a two-step system where glycerol is first dehydrated to acrolein, which is then reacted with ammonia. researchgate.netdntb.gov.ua This pathway is a cornerstone of "green chemistry," transforming a biorefinery byproduct into valuable heterocyclic compounds. google.com

Acrolein-Based Precursor Transformations

Catalytic Systems in this compound and Pyridine Derivative Synthesis

The choice of catalyst is critical in directing the reaction towards the desired pyridine derivatives, maximizing yield and selectivity while minimizing side reactions and catalyst deactivation.

Heterogeneous catalysts are preferred in industrial applications due to their ease of separation from the reaction mixture, potential for regeneration, and high thermal stability. For pyridine synthesis, zeolite-based materials and bimetallic oxides are among the most effective systems.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity, making them excellent shape-selective catalysts. researchgate.nettubitak.gov.tr

HZSM-5: This zeolite is one of the most extensively studied catalysts for pyridine synthesis. researchgate.net Its unique channel structure, strong hydrothermal stability, and adjustable acidity are highly advantageous. A composite co-crystalline zeolite, HZSM-5/11, has shown superior performance in converting glycerol and ammonia to pyridine bases compared to HZSM-5 or HZSM-11 alone. rsc.orgrsc.orgscispace.com The enhanced activity is attributed to a higher surface area and an optimal ratio of Lewis to Brønsted acid sites. rsc.orgrsc.org Research has identified optimal conditions for this conversion, achieving a total carbon yield of pyridine bases of 40.8% for the first 16 hours on stream. rsc.org

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 520 °C |

| Pressure | 0.1 MPa (Atmospheric) |

| Molar Ratio (Ammonia:Glycerol) | 12:1 |

| Gas Hourly Space Velocity (GHSV) | 300 h⁻¹ |

| Glycerol Concentration | 20 wt% in water |

Modified Y-Type Zeolites: Y-type zeolites have also been successfully employed as catalysts in the aminocyclization of acrolein and ammonia. mdpi.comdntb.gov.ua Studies have shown that their catalytic activity is strongly influenced by their acidic and textural properties. The conversion of acrolein increases with the total acidity of the zeolite. mdpi.comdntb.gov.uaresearchgate.net Importantly, the selectivity towards specific products can be tuned by adjusting the balance of Brønsted and Lewis acid sites. The formation of pyridine is favored over Lewis acid sites, while a Brønsted/Lewis acid site ratio close to 1 enhances selectivity towards 3-picoline. mdpi.comdntb.gov.uaresearchgate.net Modifications, such as loading with Lanthanum (La) or Potassium Fluoride (KF), have been shown to enhance catalytic activity compared to the pure Y zeolite. ciac.jl.cn

| Catalyst Property | Observation |

|---|---|

| Total Acidity | Acrolein conversion increases with higher total acidity. |

| Brønsted/Lewis (B/L) Ratio | A B/L ratio near 1 favors 3-picoline selectivity. |

| Acid Site Type | Pyridine formation is more selective over Lewis acid sites. |

| Textural Properties (Pore Volume, BET Area) | Larger pore volume and surface area lead to longer catalyst lifetime (slower deactivation). |

Mg-ZSM-5: Modification of H-ZSM-5 with magnesium (Mg) is a strategy to improve its catalytic performance, particularly for enhancing propylene (B89431) selectivity in methanol (B129727) conversion, a principle applicable to similar acid-catalyzed reactions. d-nb.inforesearchgate.net The introduction of Mg can neutralize the strong acid sites located on the external surface of the zeolite crystals. researchgate.net These external sites are often non-selective and can promote side reactions and the formation of coke, which leads to catalyst deactivation. d-nb.infoacs.org By reducing the number of strong Brønsted acid sites, Mg-modified ZSM-5 catalysts exhibit enhanced stability and can direct the reaction pathway more effectively. d-nb.info For instance, treating ZSM-5 with Mg was found to improve the total yield of pyridines in the reaction between acrolein dimethyl acetal (B89532) and ammonia. mdpi.com

Bimetallic oxide catalysts offer another avenue for enhancing catalytic activity and selectivity in reactions for producing pyridine precursors and analogues. These systems can exhibit synergistic effects between the two metals, leading to improved performance compared to their single-component counterparts.

In the synthesis of pyridine and 3-picoline from acrolein diethyl acetal and ammonia, bimetallic oxides were investigated, though HZSM-5 based catalysts proved more promising in that specific study. researchgate.net However, for the crucial precursor step of converting glycerol to acrolein, acidic binary metal oxides have shown significant potential. rsc.org A study investigating various systems found that 10 mol% TiO₂–Al₂O₃ and 50 mol% TiO₂–ZrO₂ exhibited the best performance for acrolein production from aqueous glycerol at 315 °C. rsc.org

Zeolite-Based Catalysts (e.g., HZSM-5, Modified Y-Type Zeolites, Mg-ZSM-5)

Homogeneous Catalysis

Homogeneous catalysis plays a crucial role in the synthesis of pyridine derivatives, including this compound. In these reactions, the catalyst is in the same phase as the reactants, typically in a liquid solution. This approach offers high selectivity and efficiency under comparatively mild conditions. arkat-usa.org

Transition metal complexes, particularly those of cobalt, are effective homogeneous catalysts for producing arylalkyl-substituted pyridines. arkat-usa.org For instance, a two-component catalyst system of Co(2-ethylhexanoate)2–AlR3 has been used in the liquid-phase condensation of benzaldehyde (B42025) with alkylaldehydes and urea, yielding 2,3,5-trisubstituted pyridines. arkat-usa.org While not a direct synthesis of this compound, this demonstrates the utility of homogeneous cobalt catalysts in constructing substituted pyridine rings. The synthesis of pyridines can also be achieved through the cyclocotrimerization of acetylenes with nitriles, catalyzed by cobalt complexes. arkat-usa.org For example, the reaction of phenylacetylene (B144264) with acetonitrile (B52724) can yield a mixture of 2-methyl-4,6-diphenyl- and 2-methyl-3,6-diphenylpyridines. arkat-usa.org

The use of homogeneous catalysts allows for high yields and selectivity in the synthesis of substituted pyridines under relatively mild conditions. arkat-usa.org

Metal-Catalyzed Organic Reactions Facilitating Acrolein Transformations

Metal-catalyzed reactions are pivotal in the synthesis of this compound and its analogues, primarily through the transformation of acrolein. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a prominent method. wikipedia.orgorganic-chemistry.org This reaction can be used to synthesize 3-(hetero)aryl propenals by reacting (hetero)aryl bromides with acrolein. d-nb.info

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, is another significant method. wikipedia.org This reaction is effective for synthesizing various heterocyclic compounds, including pyridine derivatives. scirp.orgmdpi.com For instance, 2-amino-3-bromopyridine (B76627) can react with terminal alkynes in the presence of a palladium catalyst to produce 2-amino-3-alkynyl pyridine derivatives. scirp.org The reaction conditions are generally mild, and it tolerates a wide range of functional groups. wikipedia.orgscirp.org

The Suzuki-Miyaura cross-coupling reaction, which couples boronic acids with organic halides, is also a powerful tool for creating carbon-carbon bonds in the synthesis of complex molecules, including those with a pyridine core. sigmaaldrich.comresearchgate.net This reaction has been used in the synthesis of imidazopyridine derivatives. researchgate.net

These metal-catalyzed reactions offer versatile and efficient pathways to this compound and a diverse range of related structures.

Innovations in Reaction Engineering for this compound Synthesis

Recent advancements in reaction engineering have introduced innovative techniques for the synthesis of this compound and its analogues, focusing on improved efficiency, safety, and sustainability.

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of heterocyclic compounds like pyridine derivatives. rsc.orgmdpi.com This technique utilizes microwave irradiation to provide rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.orgorganic-chemistry.org

One notable application is the microwave-assisted conversion of glycerol, a byproduct of biodiesel production, to 3-methylpyridine and pyridine. rsc.org The reaction proceeds via the in-situ formation of acrolein from glycerol. rsc.org Microwave heating has also been successfully employed in Sonogashira coupling reactions, facilitating the rapid and efficient synthesis of a broad range of compounds, including pyridine derivatives, with excellent yields in minutes. organic-chemistry.org Furthermore, microwave-assisted protocols have been developed for the one-pot synthesis of various substituted pyrroles and imidazo[1,5-a]pyridine (B1214698) derivatives, often with yields exceeding 80%. benthamscience.commdpi.com

The combination of microwave irradiation with the use of environmentally benign solvents like water has been highlighted as a green chemistry protocol that can lead to high atom economy and yields. researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable synthesis of fine chemicals and pharmaceuticals. frontiersin.orgamf.ch In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. amf.chchemdistgroup.com This leads to improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials, and greater reproducibility. frontiersin.orgamf.ch

The transition to continuous flow processes is a significant advancement in the chemical industry, facilitating multi-step syntheses with simplified work-up and purification. frontiersin.org This technology is particularly advantageous for reactions that are difficult or hazardous to conduct in batch reactors, such as those involving highly reactive intermediates. amf.chjst.org.in For instance, flow chemistry has been instrumental in handling organometallic reagents and performing lithiation reactions with high precision and safety. jst.org.innih.gov

Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound, aiming to minimize environmental impact and enhance safety. dokumen.pub This involves the use of renewable feedstocks, less hazardous reagents, and environmentally friendly solvents. neuroquantology.comorientjchem.orgwikipedia.org

A key aspect of green chemistry is the use of "green solvents" which are derived from renewable resources, are less toxic, and have a smaller environmental footprint than traditional volatile organic compounds (VOCs). researchgate.netorientjchem.org Water is considered an excellent green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.netwikipedia.org Other green solvents include bio-based solvents like ethyl lactate (B86563) and d-limonene, ionic liquids, and deep eutectic solvents. orientjchem.orgresearchgate.net The adoption of green solvents can lead to higher yields, shorter reaction times, and reduced waste generation. neuroquantology.com

Fundamental Reactivity of the α,β-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde portion of this compound is characterized by a conjugated system of double bonds (C=C-C=O), which dictates its primary modes of reaction. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. chemcess.com

Nucleophilic Addition Reactions

Nucleophilic addition represents a cornerstone of the reactivity of α,β-unsaturated aldehydes. These reactions can proceed via two main pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition or Michael addition). masterorganicchemistry.comoregonstate.edu

Michael Addition: The Michael addition is a classic example of conjugate addition, where a soft nucleophile, such as an enolate, attacks the electrophilic β-carbon of the α,β-unsaturated system. masterorganicchemistry.comoregonstate.edu This reaction is driven by the formation of a more stable C-C single bond at the expense of a weaker C-C π-bond. masterorganicchemistry.com The general mechanism involves the formation of an enolate, its subsequent conjugate addition to the Michael acceptor, and finally, protonation of the resulting enolate to yield the product. masterorganicchemistry.com

Thiol Addition: Thiols are effective nucleophiles that readily add to the β-carbon of α,β-unsaturated aldehydes like acrolein in a Michael-type addition. chemcess.comwikipedia.orgresearchgate.net This reaction, known as a thiol-ene reaction, can be catalyzed by either a base or a nucleophile and results in an anti-Markovnikov addition product. wikipedia.org For instance, methanethiol (B179389) undergoes a base-catalyzed addition to acrolein to form 3-(methylthio)propionaldehyde. chemcess.com

Electrophilic Addition Reactions

While less common than nucleophilic additions for α,β-unsaturated aldehydes, electrophilic additions can occur across the carbon-carbon double bond. In these reactions, an electrophile adds to the alkene, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. aakash.ac.in The stability of the resulting carbocation often dictates the regioselectivity of the reaction. aakash.ac.in

Pyridine Ring Reactivity and Transformations

The pyridine ring in this compound introduces another layer of reactivity. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 orbital, which does not participate in the aromatic π-system, rendering the ring basic. wikipedia.org However, the electronegativity of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution compared to benzene, making it more akin to nitrobenzene (B124822) in its reactivity. wikipedia.org Consequently, electrophilic substitution, when it does occur, preferentially takes place at the 3- and 5-positions. uomosul.edu.iq Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org

Complex Cascade Reactions Involving this compound

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without the isolation of intermediates. baranlab.org this compound is a versatile substrate for such complex transformations, leading to the efficient construction of heterocyclic frameworks.

Condensation-Cyclization Sequences for Heterocycle Formation

The bifunctional nature of this compound allows it to participate in condensation-cyclization reactions with various nucleophiles to generate a diverse array of heterocyclic compounds. chemcess.com

With Ammonia and Amines: The reaction of α,β-unsaturated aldehydes like acrolein with ammonia or primary amines is a well-established method for the synthesis of pyridine derivatives. chemcess.comijnrd.orgmdpi.com For example, the gas-phase condensation of acrolein and ammonia over solid acid catalysts such as alumina (B75360) or silica-alumina can yield pyridine and 3-methylpyridine. chemcess.commdpi.com The reaction proceeds through the formation of an imine intermediate, followed by cyclization and subsequent oxidation or dehydration to afford the aromatic pyridine ring. mdpi.com

With 2-Hydroxymethylpiperidine: The condensation of acrolein with 2-hydroxymethylpiperidine (2-HMP) can lead to the formation of various bicyclic heterocyclic products. nih.govacs.orguqam.caacs.org The reaction outcome is highly dependent on the reaction conditions, such as temperature and stoichiometry. nih.govacs.org At room temperature, the reaction primarily yields octahydro-3H-pyrido[2,1-c] wikipedia.orgmdpi.comoxazepin-3-ol. acs.org At higher temperatures and with an excess of acrolein, hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine can be obtained. nih.govacs.org The reaction is thought to proceed through a hemiaminal and an iminium ion intermediate, followed by cyclization. nih.govuqam.ca

| Reactant | Product | Reaction Conditions | Reference |

| Ammonia | Pyridine, 3-Methylpyridine | Gas-phase, Al₂O₃ or SiO₂-Al₂O₃ catalyst | chemcess.commdpi.com |

| 2-Hydroxymethylpiperidine | Octahydro-3H-pyrido[2,1-c] wikipedia.orgmdpi.comoxazepin-3-ol | Toluene, Room Temperature | acs.org |

| 2-Hydroxymethylpiperidine | Hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine | High Temperature, Excess Acrolein | nih.govacs.org |

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide or triflate and an alkene. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds and can be applied to substrates like this compound. wikipedia.orgorganic-chemistry.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the halide to a palladium(0) complex, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The Heck reaction of aryl halides with acrolein acetals has been developed as a method for the synthesis of cinnamaldehydes. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder, [3+3]-Cycloadditions)

There is no specific information available in the searched literature regarding the participation of this compound in Diels-Alder or [3+3]-cycloaddition reactions. The reactivity of the electron-deficient alkene in the acrolein moiety, which is a key component for these reactions, would be modulated by the electronic effects of the 3-pyridyl group. However, without experimental or theoretical studies, any discussion on dienophile or dipolarophile activity remains speculative.

Polymerization Mechanisms

Information on the polymerization mechanisms of this compound is not detailed in the available literature. While acrolein itself can undergo polymerization, which is often prevented by stabilizers like hydroquinone, the specific conditions, initiators, or mechanisms for the polymerization of its 3-pyridyl derivative are not described.

Kinetic and Mechanistic Investigations

No computational studies focused on the reaction mechanisms and transition states of this compound were found in the searched literature. Such studies would be valuable for understanding the thermodynamics and kinetics of its potential reactions, but this specific compound has not been the subject of published computational analyses.

There are no available experimental studies employing mechanistic probes to investigate the reaction pathways of this compound. Research in this area would be necessary to elucidate the specific steps and intermediates involved in its chemical transformations.

Advanced Applications and Derivative Synthesis from 3 3 Pyridyl Acrolein

Role as a Precursor in Organic Synthesis

The strategic importance of 3-(3-Pyridyl)acrolein in organic synthesis stems from its ability to participate in a variety of chemical reactions, leading to the formation of diverse and valuable molecules.

Synthesis of Pyridine (B92270) and Methylpyridine Derivatives (e.g., 3-Picoline)

This compound is a key intermediate in the synthesis of several pyridine and methylpyridine derivatives, most notably 3-Picoline (3-methylpyridine). wikipedia.orgnih.gov Industrial production of 3-Picoline often involves the reaction of acrolein with ammonia (B1221849) over an oxide-based heterogeneous catalyst. wikipedia.org This process can also yield pyridine as a byproduct through demethylation. wikipedia.org

A more controlled synthesis route involves the reaction of acrolein, propionaldehyde, and ammonia. wikipedia.org Additionally, the condensation of gas-phase acrolein dimethyl acetal (B89532) or acrolein diethyl acetal with ammonia over various catalysts represents a novel pathway for producing pyridine and 3-Picoline. rsc.org Zeolite catalysts, such as La- and KF-modified Y zeolites and ZnO/HZSM-5, have shown significant catalytic activity in these syntheses. rsc.orgciac.jl.cn The liquid-phase condensation of acrolein with ammonium (B1175870) acetate (B1210297) in the presence of a solid acid catalyst also provides a method for preparing 3-Picoline. researchgate.net

The synthesis of pyridine derivatives is not limited to 3-Picoline. The Chichibabin pyridine synthesis, which uses inexpensive precursors like formaldehyde (B43269) and acetaldehyde (B116499), proceeds via the formation of acrolein, which then condenses with acetaldehyde and ammonia to form a dihydropyridine (B1217469) that is subsequently oxidized to pyridine. wikipedia.org The thermal degradation of glycerol (B35011) can produce acrolein and acetaldehyde, which, in the presence of ammonia, can lead to the formation of pyridine and 3-methylpyridine (B133936). tubitak.gov.tr

| Derivative | Precursors | Catalyst/Conditions | Reference |

|---|---|---|---|

| 3-Picoline | Acrolein, Ammonia | Oxide-based heterogeneous catalyst | wikipedia.org |

| 3-Picoline | Acrolein, Propionaldehyde, Ammonia | - | wikipedia.org |

| Pyridine and 3-Picoline | Acrolein diethyl acetal, Water, Ammonia | La- and KF-modified Y zeolites | ciac.jl.cn |

| Pyridine and 3-Picoline | Acrolein dimethyl acetal, Ammonia | ZnO/HZSM-5 | rsc.org |

| 3-Picoline | Acrolein, Ammonium acetate | SO42−/ZrO2-FeZSM-5 | researchgate.net |

| Pyridine | Acetaldehyde, Formaldehyde, Ammonia (via Acrolein) | Alumina (B75360) and silica (B1680970) (modified) | wikipedia.org |

| Pyridine and 3-Methylpyridine | Glycerol (forms Acrolein and Acetaldehyde), Ammonia | Thermal conversion | tubitak.gov.tr |

Fabrication of Complex Heterocyclic Systems (e.g., Oxazolidines, Triazolopyridines, Pyrazoles, Quinolines)

The reactivity of the α,β-unsaturated aldehyde in this compound makes it a valuable precursor for constructing a variety of complex heterocyclic systems.

Oxazolidines: The condensation reaction of aldehydes, such as acrolein, with amino alcohols is a common method for synthesizing oxazolidines. organic-chemistry.org For instance, the reaction of acrolein with 2-hydroxymethylpiperidine (2-HMP) can yield various oxazolopiperidines and related structures, with the product depending on the reaction conditions. nih.govacs.orgchemrxiv.org

Triazolopyridines: While direct synthesis from this compound is less common, the pyridine moiety is a core component of triazolopyridines. The synthesis of these fused heterocyclic systems often involves the cyclization of substituted hydrazinylpyridines. beilstein-journals.orgorganic-chemistry.org The triazolopyridine ring system is a significant structural fragment in various biologically active compounds. beilstein-journals.org

Pyrazoles: Pyrazoles are frequently synthesized through the condensation of α,β-unsaturated carbonyl compounds, like acrolein derivatives, with hydrazine (B178648). longdom.org A photocatalyzed [3+2] cycloaddition of α,β-unsaturated aldehydes with tetrazoles offers a modern approach to pyrazole (B372694) synthesis, where the aldehyde acts as a photoremovable directing group. acs.orgacs.org The reaction of 3-(hetero)aryl propenals, which can be synthesized from acrolein, with hydrazine is another route to pyrazole derivatives. mdpi.com

Quinolines: The Skraup synthesis is a classic method for producing quinolines, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgscribd.com This reaction proceeds through the in-situ formation of acrolein from glycerol. iipseries.orgscribd.com A modified Skraup synthesis can utilize 3-bis(methylthio)acrolein as a surrogate for acrolein. researchgate.net

Derivatization for Enhanced Synthetic Utility

The functional groups of this compound can be modified to enhance its utility in organic synthesis. For example, the aldehyde can be converted to an acetal, such as acrolein diethyl acetal, which can then be used in reactions to form pyridine and 3-picoline, effectively solving polymerization issues that can occur with acrolein itself. researchgate.net The pyridine ring can also be functionalized, although direct electrophilic substitution on pyridine can be challenging. wikipedia.orguomus.edu.iq

Contributions to Medicinal Chemistry Scaffold Development

The pyridine ring is a prevalent scaffold in medicinal chemistry, and derivatives of this compound are valuable for developing new bioactive compounds. nih.gov

Design and Synthesis of Bioactive Analogues from this compound Scaffolds

The this compound scaffold can be incorporated into larger molecules to create bioactive analogues. For example, the triazolopyridine core, which contains a pyridine ring, is found in compounds with a range of biological activities, including herbicidal, antifungal, neuroprotective, and antibacterial properties. beilstein-journals.org Similarly, pyrazole derivatives synthesized from acrolein-related precursors are important in pharmacological research. longdom.org The quinoline (B57606) ring system, accessible through syntheses involving acrolein, is a key component of many pharmaceutical compounds, including antimalarial agents. scribd.comorientjchem.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives that can be synthesized from this compound, SAR studies help in understanding how modifications to the molecular structure affect its interaction with biological targets.

Applications in Materials Science and Supramolecular Chemistry

The distinct functionalities of this compound allow for its application in creating advanced materials with tailored properties. These applications range from the synthesis of functional polymers to the intricate design of supramolecular systems.

Polymerization of this compound for Functional Materials

The presence of a vinyl group in this compound allows it to undergo polymerization, leading to the formation of functional polymers. The polymerization can be initiated through various methods, including free-radical and ionic polymerization, yielding polymers with distinct properties. nih.gov Radical-initiated polymerization primarily targets the vinyl group, resulting in polymers that feature pendant aldehyde and pyridine groups. chemcess.com These functional groups can be further modified to introduce additional properties to the polymer.

The polymerization of acrolein and its derivatives can be tailored to produce polymers with specific characteristics. For instance, copolymers of acrolein with other monomers like vinyl acetate can be synthesized and subsequently hydrolyzed to create polyhydroxyaldehydes. google.com These resulting polymers often exhibit good solubility in water or water-alcohol mixtures and can be crosslinked to form insoluble materials, a property valuable in coatings and adhesives. google.com The conditions of polymerization, such as the choice of initiator, solvent, and temperature, significantly influence the properties of the final polymer. chemcess.com

The incorporation of the pyridyl group imparts specific functionalities to the polymers. Pyridine-containing polymers have been explored for various applications, including the development of redox-responsive materials through the formation of pyridyl disulfide linkages. rsc.org These materials can undergo structural changes in response to reducing agents, making them suitable for applications like drug delivery systems. rsc.org

Table 1: Polymerization Methods and Resulting Polymer Characteristics

| Polymerization Method | Key Features | Resulting Polymer Properties | Potential Applications |

|---|---|---|---|

| Free-Radical Polymerization | Initiated by free-radical producing compounds (e.g., peroxides). google.com | Polymers with pendant aldehyde and pyridine groups. chemcess.com | Functional coatings, adhesives, and materials for further chemical modification. |

| Ionic Polymerization | Can yield polymers with vinyl groups, as well as polymers containing both aldehyde and vinyl functionalities. chemcess.com | Can lead to more controlled polymer architectures. | Specialty polymers with defined microstructures. |

| Copolymerization | Polymerization with other monomers (e.g., vinyl acetate). google.com | Allows for the tuning of polymer properties such as solubility and reactivity. google.com | Water-soluble polymers, wet-strength agents for paper, pigment binders for textiles. google.com |

Integration into Supramolecular Assemblies (e.g., Host-Guest Systems, Metal-Organic Frameworks)

The pyridine nitrogen in this compound and its derivatives serves as a coordination site for metal ions, enabling their integration into complex supramolecular structures such as metal-organic frameworks (MOFs) and other coordination polymers. nih.govlookchem.com MOFs are porous materials constructed from metal ions or clusters linked by organic ligands, and they exhibit high surface areas and tunable pore sizes. nih.gov

The pyridyl group can act as a ligand, bridging metal centers to form one, two, or three-dimensional networks. researchgate.netscirp.org The structure and properties of these frameworks are influenced by the geometry of the ligand, the coordination preference of the metal ion, and the presence of other molecules that can act as templates or guests. rsc.org For instance, the use of pyridyl-containing ligands in conjunction with carboxylate groups can lead to MOFs with interesting properties arising from the different functional groups. scirp.org

In addition to MOFs, the pyridine moiety can participate in the formation of other supramolecular assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net These interactions play a crucial role in directing the self-assembly of molecules into well-defined architectures. mdpi.com

Furthermore, the principles of host-guest chemistry can be applied, where larger "host" molecules can encapsulate smaller "guest" molecules. nih.gov While direct studies on this compound in host-guest systems are not extensively detailed, the functional groups present in its derivatives can be designed to interact with specific hosts or guests. For example, porphyrin-based molecular squares have been shown to bind pyridine-containing guests. northwestern.edu The design of such systems often relies on complementary shapes, sizes, and chemical functionalities between the host and guest. nih.govrsc.org

Table 2: Examples of Supramolecular Assemblies Incorporating Pyridyl Ligands

| Assembly Type | Metal Ions/Host | Ligand Type | Key Interactions | Potential Applications |

|---|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Zn(II), Cd(II), Co(II), Cu(II) rsc.org | Pyridine-dicarboxylates, Pyridinepropanoic acid lookchem.comrsc.org | Coordination bonds, Hydrogen bonding researchgate.netscirp.org | Gas storage, catalysis, separation. nih.gov |

| Coordination Polymers | Ag(I), Cu(II), Zn(II) lookchem.com | 3-Pyridinepropanoic acid lookchem.com | Metal-ligand coordination | Luminescent materials, sensors. scirp.org |

| Host-Guest Systems | Porphyrinic Molecular Squares northwestern.edu | Pyridine-containing guests northwestern.edu | Multipoint ligation, hydrogen bonding northwestern.edursc.org | Molecular recognition, sensing. nih.gov |

Self-Assembly Studies of this compound Derivatives

The self-assembly of molecules into ordered structures is a fundamental concept in creating functional nanomaterials. nih.gov Derivatives of this compound can be designed to self-assemble through a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. researchgate.netmdpi.com

The pyridine ring, in particular, is known to participate in strong hydrogen bonding and π-π stacking interactions, which can drive the formation of supramolecular structures. researchgate.net For example, N-aroyl-N'-(2-pyridyl)thiourea derivatives have been shown to self-assemble through N-H···S hydrogen bonds and C-H···O contacts. akademisains.gov.my

The combination of the pyridyl group with other functional moieties can lead to complex self-assembled architectures. For instance, the self-assembly of derivatives of cyanuric acid and melamine, driven by complementary hydrogen bonding, results in the formation of hexad-based supramolecular assemblies. biorxiv.org Similarly, the introduction of a cholesterol group to a pyridine-containing molecule can induce the formation of chiral supramolecular assemblies. rsc.org

Recent research has also explored the self-assembly of palladium nanoparticles facilitated by a 1,5-diazacyclooctane (B3191712) derivative synthesized from an imine intermediate of acrolein. colab.ws This highlights how derivatives originating from the core structure of acrolein can be utilized in the bottom-up fabrication of nanomaterials. The study of these self-assembly processes is crucial for developing new materials with applications in electronics, catalysis, and sensing. nih.gov

Table 3: Driving Forces and Resulting Structures in Self-Assembly of Pyridine Derivatives

| Driving Interaction | Example Derivative Class | Resulting Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | N-aroyl-N'-(2-pyridyl)thioureas akademisains.gov.my | Dimers, chains, and layered structures. akademisains.gov.my |

| π-π Stacking | Pyridine-containing aromatic systems researchgate.net | Stacked columnar or herringbone structures. researchgate.net |

| Metal Coordination | Pyridyl-functionalized ligands with metal ions nih.gov | Discrete cages, helicates, and tubes. nih.gov |

| Hydrophobic Interactions | Amphiphilic pyridine derivatives | Micelles, vesicles, or other aggregates in aqueous media. |

Analytical and Spectroscopic Characterization Methodologies for 3 3 Pyridyl Acrolein Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and delineating the structural features of 3-(3-Pyridyl)acrolein. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to characterize its structure. libretexts.orgresearchgate.net

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For instance, the aldehydic proton of the acrolein moiety typically appears as a distinct doublet in the downfield region of the spectrum, often around 9.5 ppm. researchgate.netnih.gov The vinyl protons exhibit characteristic splitting patterns (doublets or double doublets) at chemical shifts influenced by their position relative to the carbonyl group and the pyridine (B92270) ring. nih.gov The protons on the pyridine ring also show specific chemical shifts and coupling patterns that confirm the 3-substitution pattern.

Table 1: Representative ¹H NMR Data for Acrolein Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | ~9.49 | Doublet |

| Vinylic H (α to C=O) | ~6.35 | Multiplet |

| Vinylic H (β to C=O) | ~6.55 | Double Doublet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Mass Spectrometry (MS and Tandem MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. When coupled with tandem mass spectrometry (MS/MS), it provides valuable information about the fragmentation patterns of the molecule, which aids in structural confirmation.

In a typical mass spectrum of this compound, the molecular ion peak [M]+ or the protonated molecule [M+H]+ is observed, confirming its molecular weight. uni.lu High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

Tandem MS involves the selection of the molecular ion, which is then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways may involve the loss of the formyl group (CHO), cleavage of the bond between the pyridine ring and the acrolein side chain, and fragmentation of the pyridine ring itself. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the detection and quantification of acrolein-derived adducts in biological samples. researchgate.netnih.govresearchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 134.06004 | 124.3 |

| [M+Na]⁺ | 156.04198 | 132.9 |

| [M-H]⁻ | 132.04548 | 126.6 |

| [M+NH₄]⁺ | 151.08658 | 144.9 |

| [M+K]⁺ | 172.01592 | 130.5 |

| [M+H-H₂O]⁺ | 116.05002 | 118.1 |

Source: PubChemLite uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. matanginicollege.ac.in The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.

Key absorptions include a strong band for the carbonyl (C=O) stretching vibration of the aldehyde, typically found in the region of 1670-1700 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system appears in the 1600-1650 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the vinyl and aromatic pyridine ring protons are observed above 3000 cm⁻¹. libretexts.orgnih.gov The characteristic in-ring vibrations of the pyridine moiety can also be identified. researchgate.net The presence and position of these bands provide strong evidence for the structure of this compound. copernicus.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Aldehyde) | 1670 - 1700 |

| C=C Stretch (Alkene) | 1600 - 1650 |

| C-H Stretch (Vinyl & Aromatic) | > 3000 |

| Pyridine Ring Vibrations | Various |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. uobabylon.edu.iqijprajournal.com this compound, with its conjugated system of the pyridine ring, the carbon-carbon double bond, and the carbonyl group, exhibits characteristic UV absorption maxima (λmax).

The π → π* transitions of the conjugated system are responsible for the strong absorption in the UV region. libretexts.org The position of the λmax can be influenced by the solvent polarity. up.ac.za UV-Vis spectroscopy is often used in conjunction with chromatography for the quantitative analysis of this compound. nerc.ac.uk

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound and its metabolites. nih.govlcms.cz The method typically involves a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents). The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of this compound, a reversed-phase HPLC method is commonly employed. Detection is often achieved using a UV detector set at the λmax of the compound. nerc.ac.ukrsc.org The retention time of the peak corresponding to this compound is used for its identification, while the peak area is proportional to its concentration, allowing for quantification. HPLC can be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity, particularly in complex biological matrices. jst.go.jp

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound and its potential precursors or byproducts, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for assessing purity and identifying components in a mixture. The analysis of the related compound acrolein is well-established, often involving derivatization to improve thermal stability and chromatographic behavior. jst.go.jpresearchgate.net For instance, methods have been developed for acrolein in water samples using headspace solid-phase microextraction (HS-SPME) followed by GC-MS, achieving detection limits in the sub-μg/L range. researchgate.net

In the context of this compound synthesis, GC-MS can monitor the reaction progress and quantify the yield of the desired product versus side products like unreacted starting materials or polymers. The introduction of the pyridine group increases the boiling point and polarity compared to acrolein, necessitating adjustments in GC parameters. A temperature-programmed column is typically used to ensure the elution of higher-boiling-point compounds. flenviro.com

| Parameter | Example System 1 (Acrolein Metabolites) | Example System 2 (Volatile Organics) | Example System 3 (Acrolein in Water) |

|---|---|---|---|

| Technique | GC-MS | Purge-and-Trap GC-MS | HS-SPME GC-MS |

| Column | HP-5 capillary column (50 m x 0.2 mm i.d.) jst.go.jp | Capillary column flenviro.com | Optimized fiber (e.g., Carboxen/PDMS) researchgate.net |

| Sample Introduction | Liquid injection after derivatization jst.go.jp | Purge-and-trap flenviro.com | Headspace SPME after derivatization researchgate.net |

| Detector | Mass Spectrometer (MS) jst.go.jp | Mass Spectrometer (MS) flenviro.com | Mass Spectrometer (MS) researchgate.net |

| Application Notes | Used for quantifying stable metabolites in biological samples. jst.go.jp | Standard EPA method for volatile organic compounds in environmental samples. flenviro.com | Highly sensitive method for trace analysis in aqueous matrices. researchgate.net |

Advanced Purification Methodologies (e.g., Flash Chromatography)

Following synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Flash chromatography is a rapid, efficient, and cost-effective preparative technique widely used for this purpose. windows.net It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) to separate compounds based on their polarity. windows.netrsc.org

The purification process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of a silica gel column. The eluent is then passed through the column under moderate pressure, and fractions are collected as the separated compounds elute. The selection of the eluent system is critical and is often optimized first using thin-layer chromatography (TLC). biotage.com For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically effective. rsc.org Replacing protic solvents like methanol (B129727) with aprotic ones such as acetonitrile (B52724) can sometimes dramatically improve the separation of structurally similar compounds. biotage.com

| Stationary Phase | Eluent System (Solvent A:Solvent B) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel (200-300 mesh) | Petroleum Ether : Ethyl Acetate (8:1) | Heterocyclic solids | rsc.org |

| Silica Gel | 100% Ethyl Acetate | Polar aldehydes (e.g., 3-HPA) | rsc.org |

| Silica Gel | Dichloromethane : Acetonitrile (e.g., 80:20) | Polar aromatic compounds | biotage.com |

| Amine-functionalized Silica | Acetonitrile : Water (HILIC) | Simple carbohydrates | teledynelabs.com |

X-ray Crystallography for Solid-State Structure Determination

The analysis of a suitable single crystal of this compound would yield a crystallographic information file (.cif) containing detailed structural data. researchgate.net This data includes the unit cell dimensions, space group, and atomic coordinates. Furthermore, the crystal packing can be analyzed to identify intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the material's solid-state properties. mdpi.comresearchgate.net

| Parameter | Value | Information Provided |

|---|---|---|

| Chemical Formula | C₈H₇NO | Elemental composition |

| Formula Weight | 133.15 g/mol | Molecular mass |

| Crystal System | Monoclinic | Basic crystal symmetry researchgate.netuni-muenchen.de |

| Space Group | P2₁/c | Symmetry elements within the unit cell uni-muenchen.de |

| Unit Cell Dimensions (a, b, c, β) | e.g., a=8.5 Å, b=5.2 Å, c=15.1 Å, β=95° | Size and shape of the repeating unit mdpi.com |

| Volume (V) | e.g., 665 ų | Volume of the unit cell mdpi.com |

| Z (Molecules per unit cell) | 4 | Number of molecules in the repeating unit uni-muenchen.de |

| Calculated Density (D_c) | e.g., 1.33 g/cm³ | Theoretical density of the crystal mdpi.com |

Advanced Characterization Techniques for Materials Applications

When this compound is used as a monomer, cross-linker, or functional ligand in the synthesis of new materials (e.g., polymers, porous networks), a range of advanced techniques is required to characterize the properties of the resulting bulk material.

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques are crucial for evaluating the stability and behavior of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. lucideon.com For a material containing this compound, TGA determines its decomposition temperature, the amount of residual char, and can quantify the organic (volatile) and inorganic (filler) content. lucideon.comprimescholars.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature change. americanpharmaceuticalreview.com DSC is used to identify the melting point (T_m), glass transition temperature (T_g) of polymers, crystallization behavior, and reaction enthalpies. lucideon.comcsic.es Simultaneous TGA/DSC instruments can provide both mass change and heat flow data in a single experiment. mt.com

| Technique | Measured Property | Key Information Derived |

|---|---|---|

| TGA | Mass vs. Temperature | Thermal stability, decomposition temperatures, moisture/solvent content, material composition. primescholars.com |

| DSC | Heat Flow vs. Temperature | Melting point, glass transition, crystallization temperature, enthalpy of transitions, purity. americanpharmaceuticalreview.comcsic.es |

Porosimetry and Surface Area Analysis (e.g., N₂ Physisorption)

If this compound is used to create porous materials, such as covalent organic frameworks or porous polymers, characterizing their pore structure is essential. researchgate.net Nitrogen physisorption at 77 K is the most common technique.

BET (Brunauer-Emmett-Teller) Analysis: This model is applied to the nitrogen adsorption isotherm to calculate the specific surface area of the material, expressed in m²/g. particletechlabs.com

Pore Size Distribution: Models such as BJH (Barrett-Joyner-Halenda) or more advanced methods like Density Functional Theory (DFT) are used to analyze the isotherm data to determine the distribution of pore sizes (micropores <2 nm, mesopores 2-50 nm, macropores >50 nm) and the total pore volume. particletechlabs.comgithub.io These properties are critical for applications in catalysis, adsorption, and separations. researchgate.net

| Technique | Principle | Parameters Measured | Typical Application |

|---|---|---|---|

| N₂ Physisorption | Adsorption/desorption of N₂ gas at 77 K. particletechlabs.com | Specific Surface Area (BET), Pore Volume, Pore Size Distribution (BJH, DFT). github.io | Microporous and mesoporous materials (e.g., catalysts, adsorbents). particletechlabs.com |

| Mercury Intrusion Porosimetry | Forcing mercury into pores under pressure. numberanalytics.com | Pore Volume, Pore Size Distribution. | Macroporous materials (e.g., ceramics, rocks). numberanalytics.com |

Microscopic Analysis

Microscopic techniques provide direct visual information about the morphology, structure, and topography of materials at various length scales.

Scanning Electron Microscopy (SEM): SEM is used to image the surface of a material with high resolution. For materials derived from this compound, it can reveal particle size and shape, surface texture, and the morphology of polymer beads or films. researchgate.net

Transmission Electron Microscopy (TEM): TEM provides much higher resolution and images the internal structure of a material. It is used to visualize the arrangement of pores in a porous network or the dispersion of nanoparticles within a composite.

| Technique | Information Obtained | Typical Resolution | Sample Type |

|---|---|---|---|

| Optical Microscopy (OM) | Overall morphology, large-scale features. researchgate.net | ~200 nm | Thin sections, powders |

| Scanning Electron Microscopy (SEM) | Surface topography, particle size and shape. researchgate.net | ~1-10 nm | Bulk solids, films, powders |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallographic information, nanoparticle dispersion. | <1 nm | Electron-transparent thin sections |

Prospective Research Directions and Emerging Trends for 3 3 Pyridyl Acrolein

Development of Novel Catalytic Systems for Sustainable Production

The sustainable production of pyridine (B92270) derivatives, including 3-(3-Pyridyl)acrolein, is a key focus of green chemistry. epitomejournals.comresearchgate.net Traditional methods for synthesizing pyridines often involve high temperatures and pressures, and the use of hazardous reagents. mdpi.com Current research is geared towards developing more environmentally benign and efficient catalytic systems.

One of the primary industrial routes to produce pyridines is the gas-phase reaction of aldehydes and ammonia (B1221849) over solid acid catalysts. mdpi.com Research has extensively studied the use of zeolites, such as ZSM-5 and Y-type zeolites, for the synthesis of pyridine and 3-picoline (a precursor to this compound) from acrolein and ammonia. mdpi.comciac.jl.cnresearchgate.net These catalysts offer shape selectivity and tunable acidity, which can improve product yields and reduce byproducts. mdpi.comresearchgate.net

Future developments are focused on creating novel catalysts that operate under milder conditions and utilize renewable feedstocks. innovations-report.comnih.gov This includes the modification of existing zeolites with metals like Lanthanum (La) or Potassium Fluoride (KF) to enhance catalytic activity and selectivity. ciac.jl.cn Another approach involves using bimetallic oxides or supported catalysts like ZnO/HZSM-5, which have shown promise in improving the efficiency of the condensation reaction between acrolein derivatives and ammonia. researchgate.netresearchgate.net The transition to bio-based feedstocks, such as glycerol (B35011) (a byproduct of biodiesel production) to produce the acrolein precursor, represents a significant step towards a fully sustainable production process. researchgate.netgoogle.com

| Catalyst System | Precursors | Target Products | Key Findings | Reference(s) |

| La- and KF-modified Y Zeolites | Acrolein diethyl acetal (B89532), Ammonia | Pyridine, 3-Picoline | Modification enhances catalytic activities compared to pure Y zeolite. | ciac.jl.cn |

| ZSM-5 Zeolite (HF/Mg-treated) | Acrolein, Ammonia | Pyridine, 3-Picoline | Achieved yields of 27% for pyridine and 30% for 3-picoline at 425 °C. | mdpi.com |

| ZnO/HZSM-5 | Acrolein diethyl acetal, Ammonia | Pyridine, 3-Picoline | Proved to be a promising catalyst, effectively solving the issue of polymerization. | researchgate.net |

| SO42−/ZrO2-FeZSM-5 | Acrolein, Ammonium (B1175870) acetate (B1210297) | 3-Picoline | Achieved a high yield of 60% for 3-picoline in a liquid-phase batch process. | researchgate.net |

Exploration of Unconventional Reactivity and Synthetic Pathways

The unique bifunctionality of this compound, featuring an electrophilic α,β-unsaturated system and a nucleophilic/coordinating pyridine ring, opens doors to unconventional reactivity and novel synthetic methodologies. wikipedia.org While classical reactions like Michael additions and Diels-Alder cycloadditions are known for acrolein, researchers are exploring more complex, stereoselective transformations. wikipedia.org

A significant emerging area is the use of organocatalysis to achieve asymmetric synthesis. rsc.org Chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, can catalyze the aza-[3+3] cycloaddition of unsaturated aldehydes with enecarbamates to produce highly enantioenriched piperidines. rsc.org This type of transformation, when applied to this compound, could generate complex chiral heterocyclic scaffolds of pharmaceutical interest. Similarly, N-Heterocyclic Carbene (NHC) catalysis is being used for asymmetric [3+3] cycloadditions of α-bromocinnamaldehyde, a pathway that could be adapted for pyridyl-substituted acroleins. rsc.org

Furthermore, the reaction of acrolein with 1,2-aminoalcohols can lead to the formation of eight-membered azaheterocycles, such as 1,5-diazacyclooctanes, through a [4+4] dimerization of the intermediate unsaturated imine. researchgate.net Applying this to this compound could provide access to novel macrocyclic structures with unique three-dimensional shapes. The inherent reactivity of the acrolein moiety also allows for its participation in multicomponent reactions, offering a highly atom-economic route to structurally diverse molecules. researchgate.net

Integration into Advanced Functional Materials

The incorporation of this compound and its derivatives into polymers and nanomaterials is an emerging trend for creating advanced functional materials with tailored properties. wiley.comidu.ac.idresearchgate.net The pyridine ring can impart desirable characteristics such as conductivity, metal-coordination sites, and pH-responsiveness, while the acrolein group provides a polymerizable unit. wikipedia.org

A notable example is the development of a conductive polymer membrane by electropolymerizing trans-3-(3-pyridyl)acrylic acid (a close derivative) onto a multi-walled carbon nanotube (MWCNT) modified electrode. mdpi.com This hybrid material (PPAA-MWCNTs) demonstrated excellent performance for the simultaneous electrochemical detection of catechol and hydroquinone, showcasing its potential in sensor applications. mdpi.com

Future research is expected to explore the synthesis of novel homopolymers and copolymers of this compound. These polymers could find applications in various fields:

Electronics: As components in conductive films, sensors, or organic light-emitting diodes (OLEDs), leveraging the electronic properties of the polyconjugated backbone and the pyridyl side chains.

Catalysis: As polymeric supports for metal catalysts, where the pyridine units can act as ligands to immobilize and stabilize catalytic metal centers.

Biomedical Engineering: As smart materials for drug delivery systems that respond to pH changes, or as coatings with antimicrobial properties.

The ability of the parent acrolein molecule to polymerize into a clear, porous plastic suggests that this compound could form novel polymers with unique physical and chemical properties suitable for a range of high-performance applications. wikipedia.orgnih.govcsu.edu.cn

Predictive Modeling and Machine Learning in this compound Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of reactive molecules like this compound. sebastianraschka.com Density Functional Theory (DFT) calculations are employed to study reaction mechanisms, predict the stability of intermediates, and rationalize stereochemical outcomes. acs.orgresearchgate.net For instance, computational studies on the formation and reactivity of iminium ions derived from acrolein and secondary amines help in understanding the energetics and feasibility of various reaction pathways. acs.org

The next frontier is the integration of machine learning (ML) with chemical research. medium.com Predictive modeling, a subset of ML, can analyze historical and computational data to forecast future outcomes. nih.govmdpi.com In the context of this compound chemistry, ML models could be developed to:

Predict Catalyst Performance: By training models on datasets of different catalysts and their corresponding reaction yields and selectivities, it is possible to predict the most effective catalyst for a specific transformation, accelerating the discovery of sustainable production methods.

Forecast Reaction Outcomes: ML algorithms can learn the complex relationships between reactants, reagents, and reaction conditions to predict the major products and yields of unknown reactions involving this compound.

Discover Novel Reactivity: By analyzing vast chemical reaction databases, ML can identify hidden patterns and propose unconventional reaction pathways or novel applications for the molecule that have not yet been considered by human chemists.

These predictive tools promise to significantly shorten the research and development cycle, making the exploration of this compound chemistry more efficient and targeted. medium.comresearchgate.net

| Computational Approach | Application in Acrolein/Pyridine Chemistry | Potential for this compound |

| Density Functional Theory (DFT) | Studying the stability of iminium ions; Investigating reaction mechanisms of pyridinium (B92312) ylides. acs.orgresearchgate.net | Elucidating reaction pathways, transition state energies, and stereoselectivity for novel reactions. |

| Machine Learning (ML) | Predicting pathogen profiles; Forecasting pest infestation based on environmental data. nih.govmdpi.com | Predicting optimal catalysts, reaction yields, and biological activity of derivatives. |

Design of Next-Generation Pharmaceutical Scaffolds and Chemical Probes

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. dovepress.comijsrtjournal.com The this compound structure represents a versatile starting point for the design of next-generation pharmaceutical agents and chemical probes. nih.govopentargets.org Its α,β-unsaturated aldehyde component is a reactive handle that can be readily modified through various chemical transformations to build molecular diversity. mdpi.com

Researchers are designing and synthesizing novel libraries of compounds based on pyridyl-containing cores for drug discovery. mdpi.com For example, a series of 3-(3-pyridyl)-oxazolidinone derivatives were synthesized and showed promising antibacterial and anthelmintic activities. mdpi.com The this compound scaffold can be used to generate diverse molecular architectures through techniques like diversity-oriented synthesis. nih.govwhiterose.ac.uk This allows for the creation of libraries of complex and diverse small molecules for screening against various biological targets.

Furthermore, the molecule is an ideal candidate for the development of chemical probes. nih.gov Chemical probes are potent and selective small molecules used to study the function of proteins and validate them as therapeutic targets. opentargets.org The reactive aldehyde of this compound can be used to covalently link to target proteins, while the pyridyl moiety can be modified to enhance selectivity and introduce reporter tags (e.g., fluorophores or biotin) for visualization and pull-down experiments. The development of such probes derived from this compound could accelerate research in numerous areas of biology and drug discovery. opentargets.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 3-(3-Pyridyl)acrolein in mammalian systems, and how can they be experimentally characterized?

- Answer : Metabolism involves epoxidation, glutathione conjugation, and oxidative degradation. In rats, urinary metabolites include N-acetyl-S-3-hydroxypropylcysteine and 3-hydroxypropionic acid, identified via reverse-phase HPLC and mass spectrometry . For fecal analysis, size-exclusion chromatography revealed high molecular weight polymers (2,000–20,000 Da), likely formed via gastrointestinal homopolymerization . Methodologically, researchers should combine HPLC with isotopic labeling (e.g., [14C]acrolein) and validate findings against synthetic standards.

Q. How can researchers detect and quantify protein-bound this compound adducts in biological samples?

- Answer : Monoclonal antibodies (e.g., mAb5F6) targeting specific adducts like Nε-(3-formyl-3,4-dehydropiperidino)lysine are critical. Immunohistochemistry and ELISA are standard methods . For oxidative stress studies, incubate proteins with polyunsaturated fatty acids (e.g., arachidonate) under metal-catalyzed conditions to simulate adduct formation . Cross-validation with LC-MS/MS is recommended to confirm specificity.

Q. What are the key considerations for designing toxicological studies on this compound exposure in animal models?

- Answer : Follow ATSDR guidelines for dose selection (e.g., 2.5–15 mg/kg), route (oral/intravenous), and endpoints (e.g., urinary metabolites, histopathology) . Include controls for spontaneous polymerization in the gastrointestinal tract . Use Table C-16 (ATSDR) to assess study quality, focusing on sample size, blinding, and statistical power .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic fate (e.g., fecal vs. urinary metabolites) be resolved?

- Answer : Discrepancies arise from route-dependent metabolism. Intravenous administration favors urinary excretion of small metabolites, while oral dosing leads to fecal polymer formation due to GI tract reactivity . To address contradictions, conduct parallel studies comparing routes, and use hydrolysis (6 M acid/base) to differentiate insoluble polymers from covalent protein adducts .

Q. What advanced techniques are required to characterize this compound-derived polymers in environmental or biological matrices?

- Answer : Size-exclusion chromatography with multi-angle light scattering (SEC-MALS) determines polymer molecular weight distributions . Fourier-transform ion cyclotron resonance (FT-ICR) MS resolves complex polymer structures. For environmental samples, combine solid-phase extraction with MALDI-TOF to detect trace polymers .

Q. How can researchers optimize experimental protocols to minimize artifactual adduct formation during sample preparation?

- Answer : Artifacts arise from acrolein’s reactivity. Use fresh samples, avoid high temperatures, and add quenching agents (e.g., methoxylamine for aldehydes) during homogenization . For metabolomics, employ stable isotope dilution assays (SIDAs) with [13C]-labeled acrolein to distinguish endogenous vs. artifactual adducts .

Q. What methodologies validate the role of this compound as a biomarker of oxidative stress in diseases like atherosclerosis?

- Answer : Correlate immunohistochemical detection of acrolein-lysine adducts in human atherosclerotic lesions with clinical markers (e.g., LDL oxidation) . Use in vitro models (Cu2+-oxidized LDL) to confirm adduct formation pathways . Employ multivariate statistics to distinguish acrolein-specific signals from other oxidative byproducts (e.g., 4-hydroxynonenal) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.